

Application Note: Quantification of Desoxycarbadox in Swine Tissues by LC-MS/MS

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Compound of Interest

Compound Name: Desoxycarbadox

Cat. No.: B144582

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Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of **Desoxycarbadox** (DCBX) in swine muscle and liver tissues. The protocol outlines a streamlined sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) for efficient matrix removal and analyte enrichment. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and professionals in drug development and food safety for the reliable monitoring of **Desoxycarbadox** residues in edible tissues.

Introduction

Carbadox is a veterinary antimicrobial agent previously used for growth promotion and for the control of swine dysentery and bacterial enteritis. However, concerns have been raised regarding the carcinogenic potential of its metabolite, **Desoxycarbadox** (DCBX). As a result, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have heightened their scrutiny of carbadox and its residues in food products of animal origin. The FDA has withdrawn the approved regulatory method for carbadox, emphasizing the need for reliable and sensitive analytical methods to monitor its carcinogenic residues. This application note provides a comprehensive LC-MS/MS method for the quantification of **Desoxycarbadox**, addressing the analytical challenges and regulatory landscape.

Experimental

Materials and Reagents

- **Desoxycarbadox** (DCBX) analytical standard ($\geq 98\%$ purity)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Metaphosphoric acid
- Trifluoroacetic acid
- Sodium acetate
- Oasis MAX SPE cartridges (or equivalent)

Standard Preparation

A stock solution of **Desoxycarbadox** (1 mg/mL) is prepared in methanol. A series of working standard solutions are prepared by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 15:85 acetonitrile:water, v/v) to construct a calibration curve.

Sample Preparation

A detailed protocol for the extraction of **Desoxycarbadox** from swine tissues is provided below. This method is adapted from a published study and has been shown to provide good recovery and reproducibility.^[1]

- Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue sample (muscle or liver) into a 50 mL centrifuge tube.
- Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

- Solid-Phase Extraction (SPE):
 - Condition an Oasis MAX SPE cartridge with 3 mL of methanol followed by 3 mL of water.
 - Load the supernatant from the extraction step onto the SPE cartridge at a flow rate of approximately 1 mL/min.
 - Wash the cartridge with 30 mL of 5% methanol in sodium acetate solution.
 - Dry the cartridge by passing air through it for 5 minutes.
 - Elute the analyte with 15 mL of 2% trifluoroacetic acid in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 15:85 (v/v) acetonitrile:water. Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

- Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.2 mL/min
- Injection Volume: 10 µL
- Gradient Program:

Time (min)	%A	%B
0.0	85	15
10.0	20	80
10.1	85	15
15.0	85	15

Mass Spectrometry

- Instrument: Triple Quadrupole Mass Spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- **Desoxycarbadox** [M+H]⁺: m/z 231.1

MRM Transitions for **Desoxycarbadox**:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Role
Desoxycarbadox	231.1	199.0	Optimize for instrument	Quantifier
Desoxycarbadox	231.1	129.2	Optimize for instrument	Qualifier

Note: Collision energy should be optimized for the specific instrument being used to achieve maximum sensitivity.

Results and Discussion

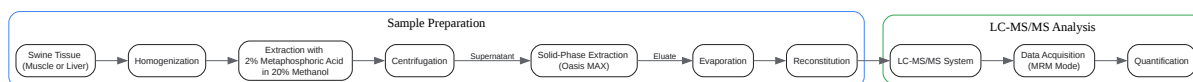
Method validation was performed according to the European Union Commission Decision 2002/657/EC criteria.^[1] The method demonstrated excellent linearity, sensitivity, accuracy, and precision for the quantification of **Desoxycarbadox** in swine muscle and liver.

Quantitative Data Summary:^[1]

Parameter	Swine Muscle	Swine Liver
Limit of Detection (LOD)	0.01 µg/kg	0.01 µg/kg
Limit of Quantification (LOQ)	0.02 µg/kg	0.02 µg/kg
Recovery	>79.1%	>79.1%
Linearity (r ²)	>0.99	>0.99
Intra-day Precision (RSD%)	<9.2%	<9.2%
Inter-day Precision (RSD%)	<9.2%	<9.2%

The sample preparation protocol effectively removed matrix interferences, resulting in clean chromatograms and reliable quantification. The use of a quantifier and a qualifier MRM transition ensures high selectivity and confidence in the identification of **Desoxycarbadox**.

Workflow and Signaling Pathway Diagrams



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References

- 1. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquinox-Related Residues in Swine Muscle and Liver Tissues - PMC

[pmc.ncbi.nlm.nih.gov]

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